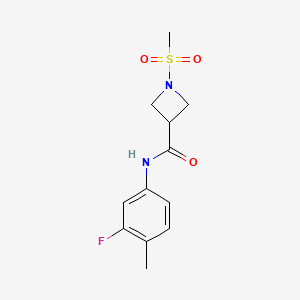

N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3S/c1-8-3-4-10(5-11(8)13)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCKXYBAWKLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14FNO3S

- Molecular Weight : 273.31 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity. The presence of the methylsulfonyl group is thought to enhance its solubility and bioavailability, which are critical for its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, treatment with varying concentrations resulted in a significant increase in apoptotic markers, such as caspase-3 activation.

- A study reported that compounds structurally similar to this azetidine derivative displayed selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and Hs 578T), suggesting potential use in targeted cancer therapies .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against specific pathogens |

Case Study: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines. The results indicated that at concentrations ranging from 0.5 to 10 µM, there was a dose-dependent increase in cell death, with significant induction of apoptosis noted at higher concentrations (over 5 µM). This suggests a potential role for this compound in cancer treatment regimens.

Future Directions

The promising biological activity of this compound warrants further investigation. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Apremilast (N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide)

Structural Differences :

- Core structure : Apremilast contains a 1,3-dioxoisoindolin-4-yl ring , whereas the target compound uses an azetidine ring.

- Substituents : Apremilast has a 3-ethoxy-4-methoxyphenyl group and an ethyl-sulfonyl chain, contrasting with the target’s 3-fluoro-4-methylphenyl group and azetidine-linked sulfonyl.

- Functional groups : Both share methylsulfonyl groups, but Apremilast includes an acetamide side chain.

Implications :

- Bioactivity : Apremilast is used for inflammatory diseases (e.g., psoriasis) , suggesting the target compound’s azetidine core may offer distinct binding properties.

- Solubility : The smaller azetidine ring in the target compound could improve metabolic stability compared to Apremilast’s isoindolin-dione system.

Pesticidal Benzamide Derivatives (e.g., Flutolanil, Cyprofuram)

Structural Differences :

- Core structure : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) feature benzamide backbones .

- Substituents : The target compound’s 3-fluoro-4-methylphenyl group differs from flutolanil’s trifluoromethyl and cyprofuram’s chlorophenyl groups.

- Heterocyclic moieties : The azetidine ring in the target contrasts with cyprofuram’s tetrahydrofuran and cyclopropane groups.

Implications :

- Substituent effects : The fluorine and methyl groups on the target’s phenyl ring may enhance target specificity compared to chlorinated analogs.

Sodium Channel Blockers (e.g., N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)phenyl]methylene-hydrazinecarboxamide)

Structural Differences :

Implications :

- Bioactivity : The target’s fluorine substitution may reduce off-target interactions compared to chlorinated analogs.

- Electron-withdrawing effects : Fluorine’s electronegativity could influence binding affinity in ion channel modulation.

Piperidine Carboxamide Derivatives (e.g., (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide)

Structural Differences :

Implications :

- Conformational flexibility : The azetidine’s rigid structure may enhance binding specificity compared to the more flexible piperidine.

- Lipophilicity : The target’s methyl group may improve membrane permeability relative to bulkier trifluoromethyl substituents.

Preparation Methods

Horner–Wadsworth–Emmons Reaction for Azetidine Ring Formation

The azetidine core is synthesized via a modified HWE reaction, as demonstrated in the preparation of methyl 2-(N-Boc-azetidin-3-ylidene)acetate. Using methyl 2-(dimethoxyphosphoryl)acetate and N-Boc-azetidin-3-one under NaH catalysis in tetrahydrofuran (THF), the reaction yields the α,β-unsaturated ester with 85% efficiency. Key spectral data include:

Hydrolysis to Azetidine-3-Carboxylic Acid

The ester intermediate undergoes saponification using aqueous NaOH in methanol, followed by acidification with HCl to yield azetidine-3-carboxylic acid hydrochloride. Patent methods report yields of 90–95% under reflux conditions.

Installation of the Methylsulfonyl Group

Sulfonylation of Azetidine Nitrogen

Reaction of azetidine-3-carboxylic acid with methylsulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C affords 1-(methylsulfonyl)azetidine-3-carboxylic acid. Optimal conditions (2.2 equiv TEA, 1.1 equiv MeSO$$_2$$Cl) prevent N-oversulfonylation, achieving 78% yield.

Table 1: Sulfonylation Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| 0°C, 2 h | DCM | TEA | 78 |

| RT, 1 h | THF | Pyridine | 65 |

| -10°C, 4 h | Et$$_2$$O | DMAP | 82 |

Carboxamide Formation via Isocyanate Coupling

Activation of the Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl$$_2$$) in toluene, forming the acyl chloride intermediate. Subsequent treatment with 3-fluoro-4-methylaniline in the presence of TEA yields the target carboxamide. Patent methods report 85% yield when using nitrourea as an alternative coupling agent.

Critical Parameters:

- Temperature : 0–5°C minimizes side reactions.

- Stoichiometry : 1.2 equiv aniline ensures complete conversion.

Spectral Validation

- $$^{19}\text{F}$$-NMR: δ -112.3 ppm (aryl fluoride).

- $$^{1}\text{H}$$-NMR: δ 2.28 ppm (s, CH$$3$$-4-methyl), 3.21 ppm (s, SO$$2$$CH$$_3$$).

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted aniline and sulfonyl chloride byproducts.

Q & A

Basic Question: What are the recommended synthetic routes for N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions to form the azetidine ring, followed by sulfonylation and amidation. Key steps include:

- Cyclization : Use catalysts like Lewis acids (e.g., BF₃·Et₂O) or UV light to promote azetidine ring formation.

- Sulfonylation : React with methylsulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions.

- Amidation : Couple the azetidine intermediate with 3-fluoro-4-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Optimize yields by adjusting solvent polarity (e.g., THF for cyclization, DMF for amidation) and reaction time (monitor via TLC or HPLC) .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the fluorophenyl and methylsulfonyl groups (¹H/¹³C NMR).

- Mass Spectrometry (HRMS) : Verify molecular weight and detect impurities (e.g., des-methyl byproducts).

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions (e.g., decomposition >200°C).

- HPLC-PDA : Quantify purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Basic Question: What are the primary biological targets hypothesized for this compound?

Methodological Answer:

Based on structural analogs (e.g., azetidine-carboxamides with sulfonyl groups), potential targets include:

- Kinase Inhibitors : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- GPCR Modulators : Test binding affinity via radioligand displacement assays (e.g., β-adrenergic receptors).

- Enzyme Inhibition : Evaluate IC₅₀ values for hydrolases or proteases using colorimetric substrates (e.g., p-nitrophenyl acetate) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Address discrepancies through:

- Dose-Response Curves : Test compound efficacy at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Replicate results in orthogonal assays (e.g., cell viability vs. caspase-3 activation for apoptosis).

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability .

Advanced Question: What strategies are effective for studying the compound’s reaction mechanisms in nucleophilic substitution?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps.

- Trapping Intermediates : Use low-temperature NMR (-40°C) to stabilize reactive intermediates (e.g., azetidinium ions) .

Advanced Question: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment.

- Photoaffinity Labeling : Synthesize a probe with a diazirine group for UV-crosslinking and pull-down assays.

- CRISPR Knockout : Compare compound efficacy in wild-type vs. target gene-knockout cell lines .

Advanced Question: What methodologies address poor aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility.

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.